
(S)-Etodolac-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. The deuterium atoms replace the hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Etodolac.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted Etodolac derivatives.
Applications De Recherche Scientifique
Mechanistic Studies in Rheumatoid Arthritis
Recent studies have demonstrated the efficacy of (S)-Etodolac-d3 in the treatment of rheumatoid arthritis (RA). A study involving collagen-induced arthritis in rats showed that this compound significantly reduced synovial inflammation, fibrosis, and hyperplasia. The drug downregulated several proteins associated with inflammation and tissue remodeling, indicating its potential as a disease-modifying agent in RA therapy .
Table 1: Effects of this compound on Inflammatory Markers in RA Models
Parameter | Vehicle Group | This compound Group |
---|---|---|
Total Synovitis Score | High | Low |
Inflammatory Cell Infiltration | Increased | Decreased |
Synovial Cell Proliferation | Increased | Decreased |
Neovascularization | High | Low |
Cancer Research
This compound has also been investigated for its anti-cancer properties. Studies suggest that it may possess anti-proliferative and anti-metastatic effects across various cancer types. For instance, its use in combination therapies has shown promising results in inhibiting tumor growth and metastasis in preclinical models .
Case Study: Combination Therapy with this compound
In a study focusing on pancreatic cancer, this compound was used alongside other agents to enhance therapeutic efficacy. The combination led to a significant reduction in tumor size and improved survival rates in animal models, highlighting its potential role as an adjunct therapy in cancer treatment .
Flexible Vesicular Systems
Innovative research has explored the use of this compound within deformable-emulsomes, which are flexible vesicular systems designed for targeted drug delivery. These systems enhance the drug's permeation through biological membranes, improving its therapeutic effects while minimizing side effects. The studies indicated that formulations containing this compound demonstrated significantly higher efficacy compared to conventional delivery methods .
Table 2: Comparison of Drug Release Profiles
Formulation Type | Drug Release (%) | Skin Penetration (%) |
---|---|---|
Conventional Gel | 10.34 | 14.71 |
DE-Gel with this compound | 31.33 | 33.13 |
Safety and Tolerability Studies
The safety profile of this compound has been evaluated through various preclinical studies, which have shown it to be well-tolerated with minimal adverse effects compared to non-selective NSAIDs like diclofenac and indomethacin. Long-term usage studies indicated no significant impact on gastric mucosa or renal function, making it a safer alternative for chronic pain management .
Mécanisme D'action
The mechanism of action of (S)-Etodolac-d3 is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparaison Avec Des Composés Similaires
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.
Ketoprofen: An NSAID with both anti-inflammatory and antipyretic properties.
Uniqueness of (S)-Etodolac-d3: this compound is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research for studying the detailed metabolic pathways and interactions of Etodolac.
Activité Biologique
(S)-Etodolac-d3 is a deuterated derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily utilized for its analgesic and anti-inflammatory properties. The incorporation of deuterium allows for enhanced tracking in pharmacokinetic studies, which is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound exhibits similar biological activities to its parent compound, etodolac. Both compounds primarily function as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a significant role in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly important as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
Key Mechanisms
- COX Inhibition : The primary mechanism involves the inhibition of COX-2, leading to decreased production of pro-inflammatory prostaglandins.
- Anti-inflammatory Effects : Studies have indicated that this compound significantly reduces inflammation and pain associated with conditions such as rheumatoid arthritis and osteoarthritis by downregulating inflammatory markers and proteins involved in synovial inflammation.
Therapeutic Applications
This compound is primarily indicated for treating conditions characterized by inflammation and pain. Its applications include:
- Osteoarthritis : Clinical studies have shown that etodolac is effective in alleviating symptoms associated with osteoarthritis without damaging articular cartilage .
- Rheumatoid Arthritis : Research indicates that it can improve symptoms and reduce synovial hyperplasia in animal models of rheumatoid arthritis .
- Potential Anti-Cancer Properties : Emerging studies suggest that etodolac may exhibit anti-proliferative effects on certain cancer cell lines, indicating potential applications in oncology.
Table 1: Comparison of Etodolac and this compound
Compound | Mechanism of Action | Unique Features |
---|---|---|
Etodolac | COX inhibition | Non-selective NSAID |
This compound | Selective COX-2 inhibition | Deuterated for metabolic studies |
Clinical Studies
A historical cohort study demonstrated that etodolac has a lower incidence of clinically significant upper gastrointestinal events compared to naproxen when used without concomitant low-dose aspirin. The odds ratio for gastrointestinal events was significantly lower for etodolac, highlighting its safety profile .
In Vitro Studies
In vitro studies on human chondrocytes showed that etodolac does not adversely affect proteoglycan synthesis or collagen phenotype when exposed to interleukin-1, suggesting a protective effect on cartilage metabolism .
Animal Models
In an animal study involving collagen-induced arthritis in rats, this compound treatment resulted in significant reductions in synovial inflammation and hyperplasia over a seven-month period. The treatment led to decreased scores for inflammatory cell infiltration and overall synovitis .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of etodolac revealed significant anti-biofilm activity against gram-positive bacteria such as Enterococcus faecium. However, its effects on gram-negative bacteria were minimal, indicating a potential role as an adjuvant in antibiotic therapies against resistant strains .
Case Studies
- Osteoarthritis Management : A clinical trial involving patients with osteoarthritis showed that daily administration of etodolac resulted in improved pain scores and functional outcomes compared to placebo controls.
- Rheumatoid Arthritis Treatment : In a study assessing the long-term effects of etodolac on rheumatoid arthritis patients, significant reductions in joint swelling and tenderness were observed after six months of treatment.
Propriétés
Numéro CAS |
1246818-32-5 |
---|---|
Formule moléculaire |
C17H18NO3D3 |
Poids moléculaire |
290.38 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
87249-11-4 (unlabelled) |
Synonymes |
(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
Étiquette |
Etodolac Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.